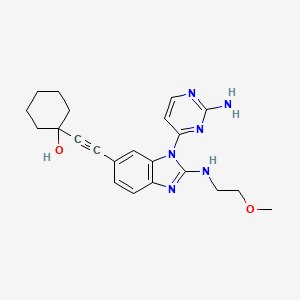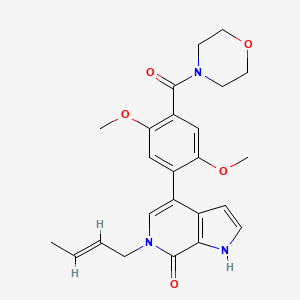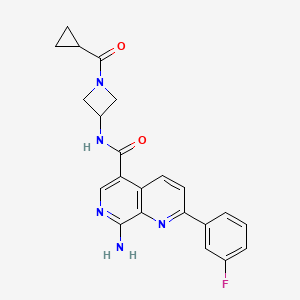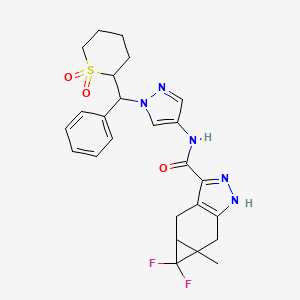![molecular formula C19H18N2O5S2 B607751 Methyl 3-[(4-Anilino-2-methoxyphenyl)sulfamoyl]thiophen-2-carboxylat CAS No. 1014691-61-2](/img/structure/B607751.png)
Methyl 3-[(4-Anilino-2-methoxyphenyl)sulfamoyl]thiophen-2-carboxylat
Übersicht
Beschreibung
GSK0660 ist ein potenter und selektiver Antagonist des Peroxisomen-Proliferator-aktivierten Rezeptors beta und delta (PPARβ/δ). Es wird in der wissenschaftlichen Forschung häufig eingesetzt, um die Rolle von PPARβ/δ in verschiedenen biologischen Prozessen zu untersuchen. Die Verbindung hat einen IC50-Wert von 155 nM sowohl für PPARβ als auch für PPARδ, was sie sehr effektiv bei der Hemmung dieser Rezeptoren macht .
Herstellungsmethoden
Die Synthese von GSK0660 umfasst mehrere Schritte, beginnend mit der Herstellung der Schlüsselzwischenstufe 3-((2-Methoxy-4-(Phenylamino)phenyl)amino)sulfonyl)-2-Thiophencarbonsäuremethylester. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Reagenzien wie Natriumhydrid (NaH) und Methyliodid (CH3I). Das Endprodukt wird durch Reinigungstechniken wie Umkristallisation und Chromatographie erhalten .
Wissenschaftliche Forschungsanwendungen
GSK0660 has a wide range of scientific research applications. In chemistry, it is used to study the role of PPARβ/δ in metabolic pathways and gene regulation. In biology, it is employed to investigate the effects of PPARβ/δ inhibition on cell proliferation, differentiation, and apoptosis. In medicine, GSK0660 is used to explore its potential therapeutic effects in diseases such as cancer, diabetes, and cardiovascular disorders. Additionally, it has applications in industry for the development of new drugs and therapeutic agents .
Safety and Hazards
“Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate” has been classified with the signal word “Warning” and the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
“Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate” has diverse applications ranging from drug discovery to materials science. It’s also used as a reagent or intermediate in organic synthesis reactions . In photovoltaic research, it can be used as a precursor compound for photosensitizers and fluorescent dyes . Furthermore, it can also be used as a raw material in the pharmaceutical field, such as in the synthesis of certain antimicrobial drugs .
Wirkmechanismus
Target of Action
It’s known that this compound is used as a reagent or intermediate in organic synthesis reactions
Mode of Action
The mode of action of Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is not well-documented. As an organic synthesis reagent, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds. The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate are not clearly defined in the available literature. As a reagent in organic synthesis, it’s likely involved in various chemical reactions that lead to the formation of different compounds. The downstream effects of these reactions would depend on the specific compounds produced .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 4195 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
As a reagent in organic synthesis, its primary effect is likely the formation of new compounds through chemical reactions .
Vorbereitungsmethoden
The synthesis of GSK0660 involves several steps, starting with the preparation of the key intermediate, 3-((2-methoxy-4-(phenylamino)phenyl)amino)sulfonyl)-2-thiophenecarboxylic acid methyl ester. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium hydride (NaH) and methyl iodide (CH3I). The final product is obtained through purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
GSK0660 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid (H2O2) für die Oxidation, Natriumborhydrid (NaBH4) für die Reduktion und Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von GSK0660 zur Bildung von Sulfoxiden und Sulfonen führen .
Wissenschaftliche Forschungsanwendungen
GSK0660 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es verwendet, um die Rolle von PPARβ/δ in Stoffwechselwegen und der Genregulation zu untersuchen. In der Biologie wird es eingesetzt, um die Auswirkungen der PPARβ/δ-Hemmung auf Zellproliferation, Differenzierung und Apoptose zu untersuchen. In der Medizin wird GSK0660 verwendet, um seine potenziellen therapeutischen Wirkungen bei Krankheiten wie Krebs, Diabetes und Herz-Kreislauf-Erkrankungen zu untersuchen. Darüber hinaus hat es Anwendungen in der Industrie für die Entwicklung neuer Medikamente und Therapeutika .
Wirkmechanismus
GSK0660 übt seine Wirkung aus, indem es an die Ligandenbindungsdomäne von PPARβ/δ bindet, wodurch die Aktivierung dieser Rezeptoren durch ihre natürlichen Liganden verhindert wird. Diese Hemmung führt zur Herunterregulierung von Zielgenen, die an verschiedenen biologischen Prozessen beteiligt sind, darunter Lipidstoffwechsel, Entzündungen und Zellproliferation. Die molekularen Ziele und Pfade, die am Wirkmechanismus von GSK0660 beteiligt sind, umfassen den AMP-aktivierten Proteinkinase (AMPK)-Weg und den endothelialen Stickstoffoxidsynthase (eNOS)-Weg .
Vergleich Mit ähnlichen Verbindungen
GSK0660 ist einzigartig in seiner hohen Selektivität und Potenz für PPARβ/δ im Vergleich zu anderen ähnlichen Verbindungen. Einige der ähnlichen Verbindungen umfassen GW501516, GW0742 und GSK3787. Während GW501516 und GW0742 Agonisten von PPARβ/δ sind, sind GSK0660 und GSK3787 Antagonisten. GSK0660 zeichnet sich insbesondere durch seine Fähigkeit aus, PPARβ/δ zu hemmen, ohne andere PPAR-Isoformen wie PPARα und PPARγ zu beeinflussen .
Eigenschaften
IUPAC Name |
methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-16-12-14(20-13-6-4-3-5-7-13)8-9-15(16)21-28(23,24)17-10-11-27-18(17)19(22)26-2/h3-12,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKBGWLUHKMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673163 | |
| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014691-61-2 | |
| Record name | GSK0660 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1014691612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



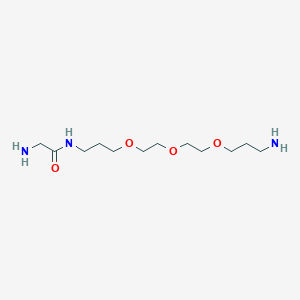
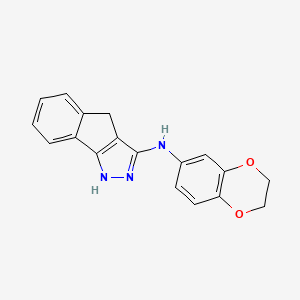
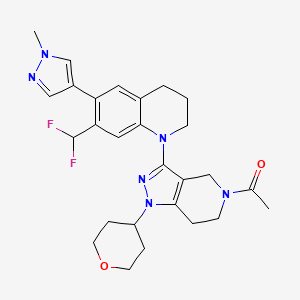
![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)
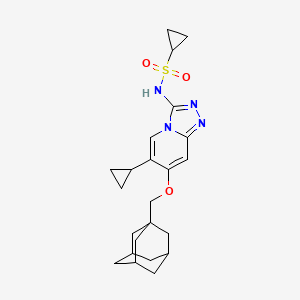
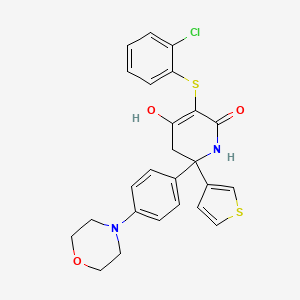
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B607678.png)
